

# SR1664 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: SR1664

Cat. No.: B15545065

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## Application Notes and Protocols: SR1664

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**SR1664** is a potent and selective peroxisome proliferator-activated receptor  $\gamma$  (PPAR $\gamma$ ) modulator. It functions as a non-agonist ligand that specifically blocks the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR $\gamma$  at serine 273.[1][2][3] This targeted action allows **SR1664** to elicit anti-diabetic and anti-fibrotic effects without the adverse side effects associated with full PPAR $\gamma$  agonists, such as weight gain and fluid retention.[4][5][6] These application notes provide detailed information on the solubility of **SR1664**, protocols for its use in in vitro and in vivo studies, and an overview of its signaling pathway.

### Solubility Data

The solubility of **SR1664** is a critical factor for the preparation of stock solutions and formulations for experimental use. The following table summarizes the available quantitative data on the solubility of **SR1664** in various solvent systems.

Solvent System	Concentration	Molar Concentration	Observations
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	≥ 2.5 mg/mL	≥ 4.57 mM	Clear solution[7]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	≥ 4.57 mM	Clear solution[7]

Note: For optimal results, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]

## Experimental Protocols

### Preparation of Stock Solutions

For in vitro experiments, a concentrated stock solution of **SR1664** in 100% DMSO is typically prepared. While specific solubility data in 100% DMSO is not readily available, a concentration of 25 mg/mL has been used to prepare subsequent dilutions for in vivo formulations.[7]

Protocol:

- Weigh the desired amount of **SR1664** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mg/mL or 20 mM).
- Vortex the solution until the **SR1664** is completely dissolved. Gentle warming or sonication may be applied if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

### In Vivo Formulation Protocol

The following protocol describes the preparation of a 1 mL working solution of **SR1664** for in vivo administration, based on a 25 mg/mL stock solution in DMSO.<sup>[7]</sup>

Materials:

- **SR1664** stock solution (25 mg/mL in DMSO)
- PEG300
- Tween-80
- Saline solution

Procedure:

- In a sterile tube, add 400 µL of PEG300.
- To the PEG300, add 100 µL of the 25 mg/mL **SR1664** stock solution in DMSO.
- Mix the solution thoroughly until it is homogeneous.
- Add 50 µL of Tween-80 to the mixture and mix again until uniform.
- Add 450 µL of saline solution to bring the total volume to 1 mL.
- Mix the final solution until it is a clear and homogeneous.

This formulation results in a final concentration of 2.5 mg/mL **SR1664** in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

## In Vitro PPAR $\gamma$ Phosphorylation Inhibition Assay

**SR1664**'s mechanism of action involves the inhibition of Cdk5-mediated phosphorylation of PPAR $\gamma$ . An in vitro kinase assay can be utilized to confirm this activity.

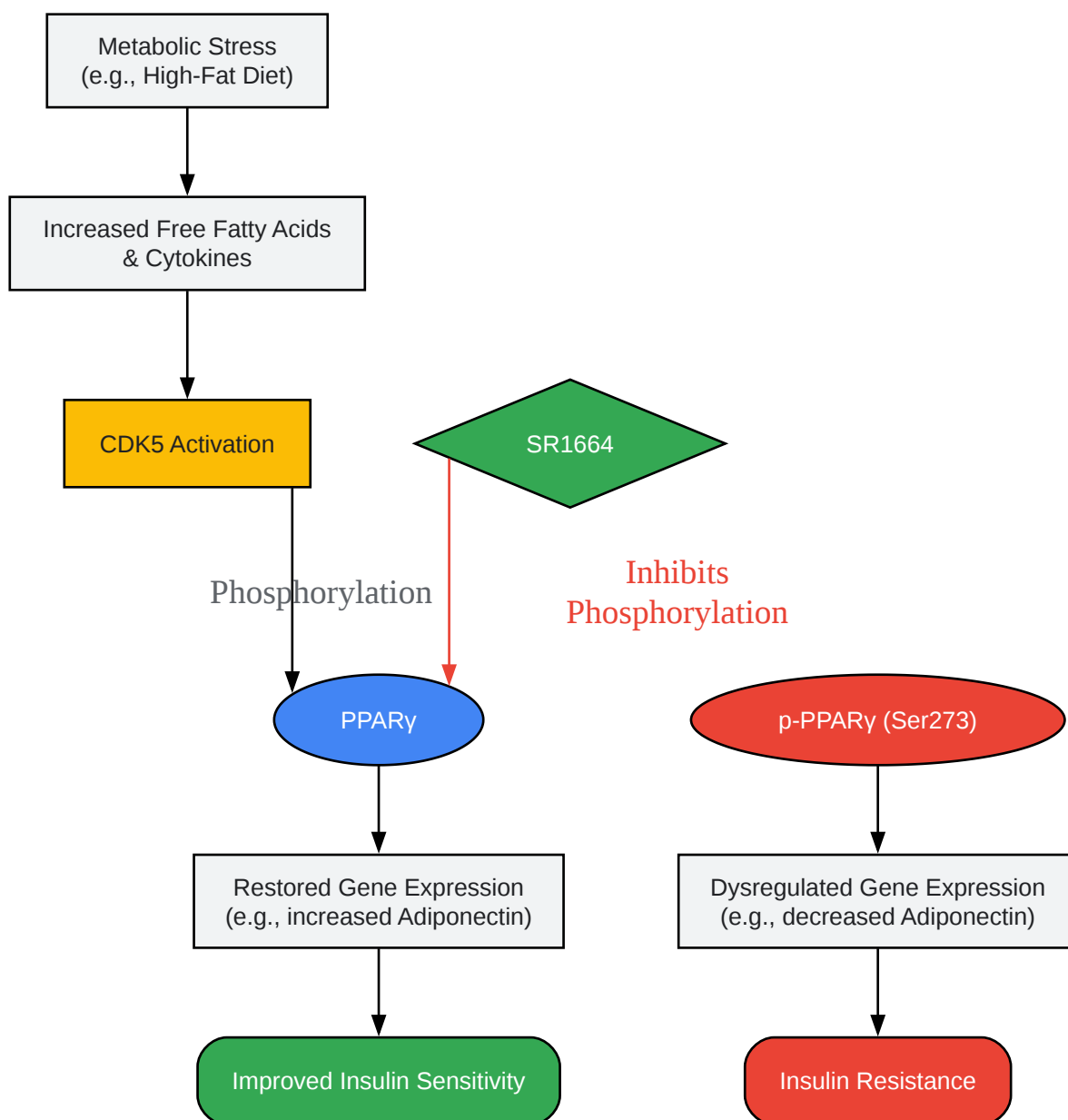
Principle: This assay measures the ability of **SR1664** to block the transfer of a phosphate group from ATP to a PPAR $\gamma$  substrate by the Cdk5 enzyme.

General Workflow:

- **Reaction Setup:** In a microplate, combine recombinant Cdk5/p25 enzyme, a purified PPAR $\gamma$  protein or peptide substrate, and ATP in a suitable kinase reaction buffer.
- **Compound Addition:** Add varying concentrations of **SR1664** or a vehicle control (DMSO) to the reaction wells.
- **Incubation:** Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
- **Detection:** The level of PPAR $\gamma$  phosphorylation can be quantified using various methods, such as:
  - **Phospho-specific antibodies:** Utilize an antibody that specifically recognizes phosphorylated Serine 273 on PPAR $\gamma$  in an ELISA or Western blot format.
  - **Radiolabeled ATP:** Employ [ $\gamma$ - $^{32}\text{P}$ ]ATP and measure the incorporation of the radioactive phosphate into the PPAR $\gamma$  substrate.
- **Data Analysis:** Determine the IC<sub>50</sub> value of **SR1664** by plotting the percentage of inhibition of PPAR $\gamma$  phosphorylation against the log concentration of **SR1664**. **SR1664** has been shown to have an IC<sub>50</sub> of 80 nM for the inhibition of Cdk5-mediated PPAR $\gamma$  phosphorylation.<sup>[7]</sup>

## Signaling Pathway

**SR1664** exerts its therapeutic effects by modulating the PPAR $\gamma$  signaling pathway. Under conditions of metabolic stress, such as obesity, increased levels of free fatty acids and cytokines can activate Cdk5.<sup>[2]</sup> Cdk5 then phosphorylates PPAR $\gamma$  at Serine 273, which leads to a dysregulated expression of insulin-sensitizing genes like adiponectin, contributing to insulin resistance.<sup>[2][3]</sup> **SR1664** binds to PPAR $\gamma$  and blocks this phosphorylation event, thereby restoring the normal transcriptional activity of PPAR $\gamma$  and improving insulin sensitivity.<sup>[2][4]</sup>



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Caption: **SR1664** signaling pathway.

## Applications in Research

**SR1664** is a valuable tool for investigating the role of PPARγ phosphorylation in various physiological and pathological processes.

- **Diabetes and Insulin Resistance:** **SR1664** can be used in animal models of diet-induced obesity and insulin resistance to study the therapeutic potential of selectively blocking

PPAR $\gamma$  phosphorylation.[3][4]

- Hepatic Fibrosis: Studies have shown that **SR1664** can reduce liver fibrosis, making it a useful compound for research into non-alcoholic fatty liver disease (NAFLD) and other fibrotic conditions.[2]
- Osteogenesis: As a PPAR $\gamma$  antagonist, **SR1664** has been shown to promote bone formation, providing a research tool for studying the interplay between metabolism and bone biology.

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